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Efficacy Comparison in First-Line ALK+ NSCLC

This table consolidates progression-free survival (PFS) data from multiple indirect treatment comparisons.

Treatment Hazard Ratio (HR) .

. 95% Interval Source of Evidence
Comparison for PFS
Lorlatinib vs. HR 0.61 95% Crl: 0.39—  Network Meta-Analysis [1]
Alectinib 0.97
Lorlatinib vs. HR 0.54 95% CI: 0.33—- Matching-Adjusted Indirect
Alectinib 0.88 Comparison [2]
Lorlatinib vs. HR 0.57 95% Crl: 0.35—~  Network Meta-Analysis [1]
Brigatinib 0.93
Lorlatinib vs. HR 0.51 95% CI: 0.31- Matching-Adjusted Indirect
Brigatinib 0.82 Comparison [2]
Lorlatinib vs. HR 0.31 95% CI: 0.20— Network Meta-Analysis [3]
Ceritinib 0.47
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Treatment Hazard Ratio (HR) .

) 95% Interval Source of Evidence
Comparison for PFS
Lorlatinib vs. HR 0.19 95% CI: 0.13- Pivotal CROWN Trial (as per NMA
Crizotinib 0.27 context) [4] [5]

> Interpretation: A hazard ratio (HR) of less than 1.0 indicates that lorlatinib reduces the risk of disease
progression or death compared to the other drug. The evidence consistently shows lorlatinib has a

statistically significant PFS advantage over other ALK TKIs [1] [2] [3].

Long-Term Survival and Intracranial Efficacy

Long-term outcomes and control of central nervous system (CNS) metastases are critical evaluation metrics.

Outcome Measure Lorlatinib Data Comparative Context
5-Year PFS Rate 60% (CROWN trial) Crizotinib: 8% (CROWN trial) [4]
[5]

5-Year OS Rate (Treatment-Naive) 76% - 78% (Phase Il Alectinib: 62.5% (ALEX trial) [6]
Trial) [4] [5]

Intracranial PFS (vs. Crizotinib) HR 0.06 95% ClI: 0.03-0.12 [5]

Intracranial Time to Progression (vs. HR 0.19 95% CI: 0.05-0.71 [2]

Brigatinib)

Objective Intracranial Response Rate 82% (CROWN trial) Alectinib: 81%; Brigatinib: 78%

[5]

Safety Profile Comparison

The superior efficacy of lorlatinib must be balanced against its toxicity profile.
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Grade =3 Adverse Discontinuation due to
Treatment Common AEs
Events (AEs) AEs
Lorlatinib  Higher rate vs. Hypercholesterolemia, No significant difference
alectinib (RR 1.48, hypertriglyceridemia, edema, vs. alectinib or brigatinib in
95% ClI: 1.13-1.94) neurocognitive effects [6] [4] MAIC [2]
[2]
Alectinib Lower rate vs. Myalgia, increased bilirubin, anemia -
lorlatinib [2] [3]
Brigatinib  No significant Increased CPK, hypertension, rash -
difference vs. [3]
lorlatinib [2]

> Note: The safety profile differs significantly between drugs. One network meta-analysis concluded that
alectinib demonstrated the best safety profile among ALK TKIs, while lorlatinib, though highly effective,
had a poorer safety ranking [3].

Methodologies of Key Analyses

Understanding the experimental approaches behind this data is crucial for interpretation.

¢ Network Meta-Analysis (NMA): This methodology uses a network of clinical trials (e.g., Trial Avs. B
and Trial B vs. C) to indirectly compare treatments that have not been studied in head-to-head trials.
The analyses referenced synthesized data from up to 10 trials, using Bayesian statistical models to
estimate hazard ratios and ranking probabilities (like SUCRA) for treatments [1] [3].

e Matching-Adjusted Indirect Comparison (MAIC): This technique adjusts patient-level data from
one trial (e.qg., lorlatinib’'s CROWN trial) to match the average baseline characteristics of patients in
another trial (e.g., alectinib's ALEX trial). This creates a more balanced comparison and reduces bias
when comparing outcomes across separate studies [2].

Resistance Mechanisms and Biomarkers

Understanding resistance is key for drug development and sequencing strategies. Research shows that

resistance mechanisms to lorlatinib differ based on prior treatment exposure [6]:
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¢ In treatment-naive patients, resistance did not involve the emergence of new ALK mutations but
was potentially due to other pathway aberrations.

¢ In patients previously treated with other ALK TKIs, resistance emerged through on-target ALK
mutations, including new single (e.g., 5.9%) and compound (e.g., 6.3%) mutations, as well as off-
target mechanisms involving pathways like RTK (7.8%) [6].

The following diagram illustrates the development of these resistance mechanisms.

Research Implications and Clinical Context

e Sequencing Strategies: The choice between using lorlatinib in the first-line or reserving it for later
lines remains an area of active investigation. Some clinical experts prefer to reserve lorlatinib for later
lines, unless a patient presents with active CNS metastases, where its superior intracranial efficacy
may justify first-line use [7].

¢ Unmet Needs: Despite advances, curative therapies for ALK-positive NSCLC remain an unmet need.
Research continues to focus on developing better-tolerated therapies, optimizing treatment
sequences to maximize combined PFS, and overcoming resistance through combination strategies

[71[8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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